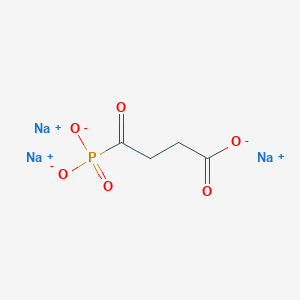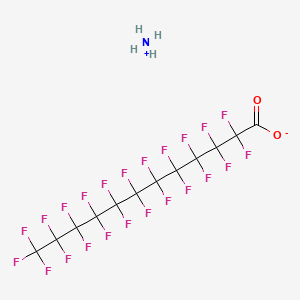
Ammonium tricosafluorododecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium tricosafluorododecanoate is an organic compound with the molecular formula C12H4F23NO2 and a molecular weight of 631.13 g/mol . It is a white solid that is slightly soluble in water but soluble in organic solvents such as alcohols and ethers . This compound is primarily used as a surfactant and lubricant in various industrial applications .
準備方法
Ammonium tricosafluorododecanoate is typically synthesized through a fluorination reaction. The most common method involves reacting dodecanoic acid with hydrogen fluoride, followed by neutralization with ammonia to form the ammonium salt . The reaction conditions usually require controlled temperatures and pressures to ensure the complete fluorination of the dodecanoic acid.
In industrial settings, the production of this compound involves large-scale fluorination reactors where dodecanoic acid is continuously fed and reacted with hydrogen fluoride. The resulting product is then neutralized with ammonia and purified through crystallization and filtration processes .
化学反応の分析
Ammonium tricosafluorododecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various fluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Ammonium tricosafluorododecanoate has a wide range of applications in scientific research:
Biology: This compound is utilized in biological studies to investigate the effects of fluorinated compounds on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique chemical properties.
作用機序
The mechanism of action of ammonium tricosafluorododecanoate involves its interaction with molecular targets through its fluorinated chains. These interactions can disrupt lipid membranes, leading to changes in membrane permeability and function. The compound’s surfactant properties allow it to reduce surface tension, facilitating the formation of micelles and other structures that can encapsulate and transport various molecules .
類似化合物との比較
Ammonium tricosafluorododecanoate is unique due to its high degree of fluorination, which imparts exceptional chemical stability and hydrophobicity. Similar compounds include:
Ammonium perfluorooctanoate: Another fluorinated surfactant with similar properties but a shorter carbon chain.
Ammonium perfluorononanoate: Similar in structure but with a different chain length, affecting its solubility and reactivity.
Ammonium perfluorodecanoate: Shares similar applications but differs in its physical and chemical properties due to the variation in chain length.
These compounds are used in similar applications but differ in their specific properties and performance characteristics.
特性
CAS番号 |
3793-74-6 |
|---|---|
分子式 |
C12H4F23NO2 |
分子量 |
631.13 g/mol |
IUPAC名 |
azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate |
InChI |
InChI=1S/C12HF23O2.H3N/c13-2(14,1(36)37)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35;/h(H,36,37);1H3 |
InChIキー |
CZSJYNHKKNEDDD-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
![8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/structure/B12850472.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B12850481.png)
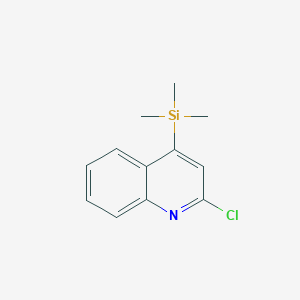

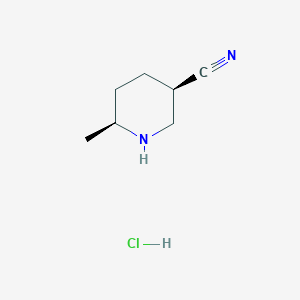
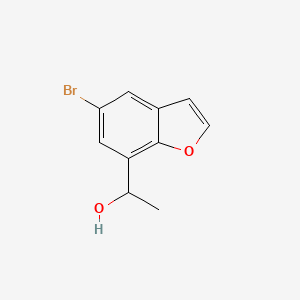
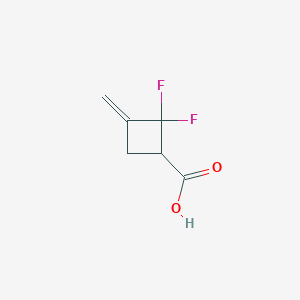
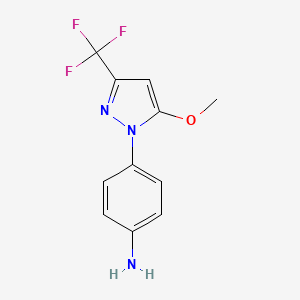

![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)

